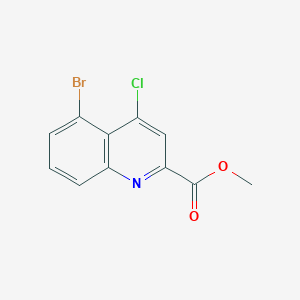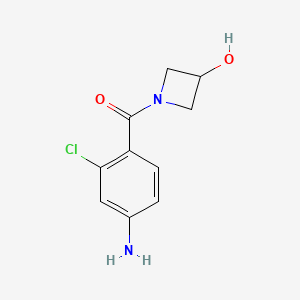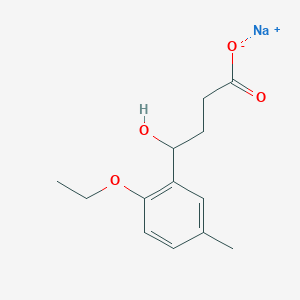![molecular formula C7H10F3N B13507892 (1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13507892.png)
(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[320]heptane is a bicyclic compound characterized by its unique structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane typically involves the use of advanced organic synthesis techniques. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane are not widely documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, are likely to be applied to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a wide range of substituted bicyclic compounds.
Scientific Research Applications
rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials with unique properties, such as high stability and reactivity.
Mechanism of Action
The mechanism of action of rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The bicyclic structure allows for unique interactions with enzymes and receptors, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but differ in the positioning and nature of substituents.
Bicyclo[2.1.1]hexanes: These compounds are also bicyclic but have a different ring structure and substituent pattern.
Uniqueness
rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug design and other applications where these properties are desirable.
Properties
Molecular Formula |
C7H10F3N |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)6-1-4-2-11-3-5(4)6/h4-6,11H,1-3H2/t4-,5+,6+/m0/s1 |
InChI Key |
HCMMVPPXSUHPET-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2[C@@H]1C(F)(F)F |
Canonical SMILES |
C1C2CNCC2C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



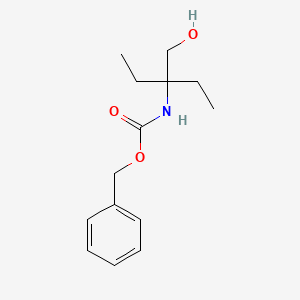
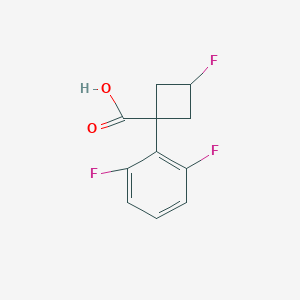

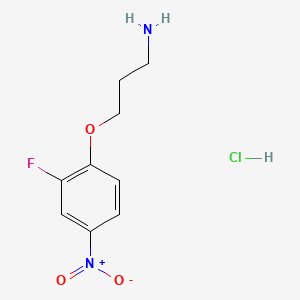
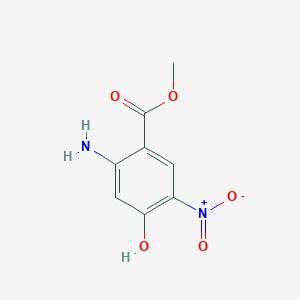
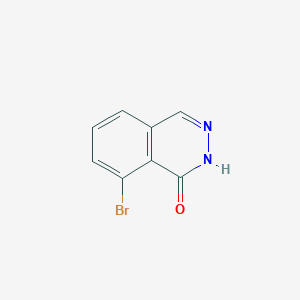
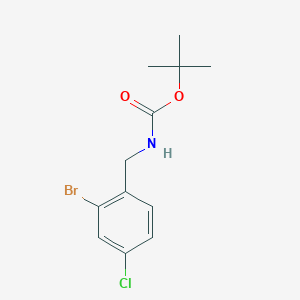
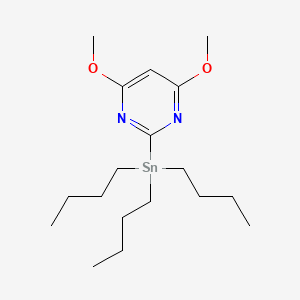
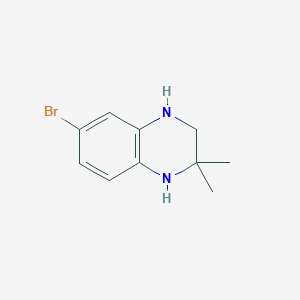
![rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate](/img/structure/B13507884.png)
